molecular formula C10H12N2O B8154632 5-Isopropoxy-1H-indazole

5-Isopropoxy-1H-indazole

Cat. No.: B8154632
M. Wt: 176.21 g/mol
InChI Key: LHMQKMIRBUVCTB-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-indazole (CAS 1626341-76-1) is a chemical compound with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . As a derivative of the 1H-indazole heterocycle, it belongs to a class of nitrogen-containing molecules recognized as a privileged scaffold in medicinal chemistry due to its widespread pharmaceutical and biological properties . The indazole core is a key structural component in several approved drugs and clinical candidates, including multi-kinase inhibitors like pazopanib, the antiemetic granisetron, and the analgesic benzydamine . The primary research value of this compound lies in its potential as a versatile building block for the discovery and development of novel bioactive molecules. The isopropoxy substituent at the 5-position serves as a key functional handle for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune the properties of lead compounds. This compound can be utilized in various synthetic methodologies, including metal-catalyzed cross-couplings and heterocyclic ring-forming reactions, to create more complex molecular architectures . Research into indazole derivatives has demonstrated their potential across a broad spectrum of therapeutic areas, including as antibacterial, antifungal, anticancer, anti-inflammatory, anti-tuberculosis, and anti-Parkinson's agents . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-propan-2-yloxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMQKMIRBUVCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives. The reaction typically requires a catalyst, such as copper(II) acetate, and an oxidizing agent like oxygen. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Pharmacological Properties

5-Isopropoxy-1H-indazole and its derivatives have been investigated for their pharmacological activities, particularly in the context of neurodegenerative diseases and cardiovascular conditions. The following table summarizes key pharmacological properties associated with this compound:

Application Area Description References
Neurodegenerative Diseases Research indicates that derivatives of indazole, including this compound, may inhibit LRRK2 activity, which is implicated in Parkinson's disease. This inhibition could lead to the development of PET tracers for imaging brain activity related to LRRK2 mutations . ,
Cardiovascular Health Indazole derivatives have shown promise in treating cardiovascular diseases by modulating blood pressure and heart rate. Studies highlight their potential to inhibit platelet aggregation and vascular contraction, thus offering therapeutic benefits in circulatory disorders .
Cancer Research The compound has been evaluated for its anti-cancer properties, particularly in blocking angiogenesis and tumor growth through various molecular pathways .

Neurodegenerative Disease Study

A study focused on the synthesis of a new compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), demonstrated its efficacy as a selective LRRK2 inhibitor. This compound was developed to enhance brain penetration and oral bioavailability, making it a candidate for treating Parkinson's disease .

Cardiovascular Effects

Research has shown that various indazole derivatives can influence cardiovascular functions. For instance, the compound YC-1 has been noted for its ability to inhibit platelet aggregation and reduce vascular contraction, which may help manage conditions like hypertension and atherosclerosis . Additionally, modifications to the indazole structure have resulted in compounds with enhanced hypotensive effects in animal models .

Cancer Therapeutics

Indazole derivatives have been explored for their role in cancer treatment. The ability of these compounds to inhibit angiogenesis has been documented in preclinical studies involving xenograft models, where they effectively reduced tumor growth by targeting specific molecular pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Comparisons
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
5-Isopropoxy-1H-indazole Indazole 5-OCH(CH₃)₂ C₁₀H₁₂N₂O 176.22 Polar ether group; potential metabolic stability
1-Isopropyl-1H-indazole Indazole 1-CH(CH₃)₂ C₁₀H₁₂N₂ 160.22 Lower polarity; increased lipophilicity
Benzo[d]imidazole derivatives (e.g., 6-(Benzodioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole) Benzoimidazole 6-O-(benzodioxolyl), 5-F Varies Varies Enhanced aromaticity; fluorine substituent improves bioavailability
1H-imidazole derivatives (e.g., 4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole) Imidazole Carbonyl-linked amines Varies Varies High polarity; potential for hydrogen bonding

Key Observations :

  • Substituent Position : The 5-position substitution in this compound likely directs electronic effects differently than 1-substituted indazoles. For example, electron-donating isopropoxy groups at position 5 may activate the indazole core for electrophilic substitution, whereas 1-isopropyl indazole lacks such directional effects .
  • Functional Groups : Ether (-O-) groups (as in this compound) offer moderate polarity compared to alkyl (e.g., 1-isopropyl) or carbonyl substituents (e.g., imidazole derivatives in ). This impacts solubility and interaction with biological targets .

Biological Activity

5-Isopropoxy-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a five-membered nitrogenous heterocycle with an isopropoxy group at the 5-position. The presence of this substituent enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets. This unique structural characteristic differentiates it from other indazole derivatives, such as 1H-indazole and 5-Methoxy-1H-indazole, which lack the isopropoxy group.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the viability of various cancer cell lines. For example:

Cell Line Inhibition Assay IC50 Value
HEP3BPN 11 (Liver)MTT AssayHigher than Methotrexate
MDA 453 (Breast)MTT AssayNot specified
HL 60 (Leukemia)MTT AssayNot specified

These findings suggest that the compound may serve as a lead candidate for developing new cancer therapeutics.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of specific enzymes involved in inflammation. Although detailed mechanisms for this compound remain to be fully elucidated, it is hypothesized that it may interact with phosphoinositide 3-kinase δ, a key player in inflammatory signaling pathways.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects. Studies have indicated that it can inhibit the growth of various microbial strains, making it a candidate for further investigation in infectious disease treatment .

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve the compound's interaction with specific molecular targets. The binding affinity to enzymes or receptors can modulate their activity, influencing cellular signaling pathways associated with cancer proliferation and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of various indazole derivatives, including this compound. A notable study focused on structure-activity relationships (SAR) among indazole derivatives revealed that hydrophobic moieties like isopropyl enhance bioavailability and therapeutic efficacy .

Moreover, another investigation highlighted the potential of indazoles in targeting multiple kinases involved in cancer progression. The results indicated that certain derivatives exhibited potent inhibitory activities against these kinases, suggesting a multi-target approach could be beneficial for therapeutic development .

Q & A

Q. How can researchers ensure reproducibility when sharing synthetic procedures for this compound?

  • Best Practices : Report exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent batches, and equipment calibration (e.g., NMR spectrometer frequency). Use controlled vocabularies (e.g., IUPAC names) and deposit raw data in repositories like Zenodo .

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